3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Imidazolidine-2,4-diones, on the other hand, are a type of imidazolidines, a class of compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms.
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The structures of these derivatives can be confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
1,2,3-Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Physical and Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Scientific Research Applications
Antimicrobial Activity
A notable application of compounds related to 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves their antimicrobial properties. Research conducted by Prakash et al. (2011) synthesized a series of compounds showing significant in vitro antibacterial activity against gram-positive bacteria, with one compound displaying potent activity against Staphylococcus aureus and Bacillus subtilis. These compounds also demonstrated excellent antifungal activity, indicating a broad spectrum of antimicrobial applications (Prakash et al., 2011).
Structural and Spectral Analysis
Another application area is in the structural and spectral analysis of related compounds. Research by Prasad et al. (2018) focused on the synthesis, characterization, and comparison between experimental results and Density Functional Theory (DFT) calculations of a racemic compound. This work provides insights into the molecular geometry, electronic spectrum, and potential interactions on the molecule surface, offering valuable information for the design and development of new compounds with desired properties (Prasad et al., 2018).
Solubility and Partitioning in Biologically Relevant Solvents
The solubility and partitioning behavior of novel compounds in biologically relevant solvents have been studied, providing important information for their pharmaceutical applications. Volkova et al. (2020) investigated a novel antifungal compound of the 1,2,4-triazole class, demonstrating its solubility in various solvents and calculating thermodynamic parameters, which are crucial for understanding its delivery pathways in biological media (Volkova et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme , also known as CYP-450 . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450 . Additionally, the phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is also incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound affects the aromatase pathway , which is involved in the conversion of androgens to estrogens. By inhibiting the aromatase enzyme, the compound can potentially disrupt this pathway and affect the downstream effects related to estrogen-dependent processes .
Result of Action
The inhibition of the aromatase enzyme by this compound can lead to a decrease in estrogen production. This could potentially have therapeutic implications in conditions where estrogen plays a role, such as certain types of breast cancer .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenyl-1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c30-21-16-27(23(32)28(21)18-7-3-1-4-8-18)17-11-13-26(14-12-17)22(31)20-15-24-29(25-20)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOGSOPQKBSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.